Elucidation of the Chemical Architecture of Moracin M-3'-O-glucopyranoside: A Technical Guide
Elucidation of the Chemical Architecture of Moracin M-3'-O-glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Moracin M-3'-O-glucopyranoside, a naturally occurring 2-arylbenzofuran glycoside. This document details the spectroscopic and analytical methodologies employed to determine its complex structure, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Compound Profile
Moracin M-3'-O-glucopyranoside is a polyphenolic compound first isolated from the leaves of Morus insignis. It belongs to the moracin family, a class of 2-arylbenzofurans known for their diverse biological activities. The presence of a glucose moiety significantly influences its solubility and pharmacokinetic properties compared to its aglycone, Moracin M.
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₉ |
| Molecular Weight | 404.37 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| CAS Number | 152041-26-4 |
Spectroscopic Data for Structure Elucidation
The definitive structure of Moracin M-3'-O-glucopyranoside was established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
High-Resolution Mass Spectrometry (HR-MS)
HR-MS analysis is crucial for determining the elemental composition of a molecule with high accuracy.
Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in both positive and negative ion modes to provide comprehensive fragmentation information.
Data Interpretation: For Moracin M-3'-O-glucopyranoside, HR-MS analysis would yield a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in MS/MS experiments would show the loss of the glucosyl moiety (162 Da), providing evidence for the glycosidic linkage and confirming the mass of the aglycone (Moracin M).
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 405.1180 | Data not available in searched literature |
| [M+Na]⁺ | 427.0999 | Data not available in searched literature |
| [M-H]⁻ | 403.1035 | Data not available in searched literature |
| Note: Specific experimental HR-MS data for Moracin M-3'-O-glucopyranoside was not available in the searched literature. The table reflects the expected values. |
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation: The ¹H NMR spectrum of Moracin M-3'-O-glucopyranoside is expected to show distinct signals for the aromatic protons of the 2-arylbenzofuran core and the protons of the glucopyranoside unit. Key signals would include doublets and triplets for the substituted benzene rings and the characteristic anomeric proton signal of the glucose moiety, typically appearing as a doublet in the region of 4.5-5.5 ppm. The coupling constant (J-value) of this anomeric proton is indicative of the stereochemistry of the glycosidic bond (a large J-value, ~7-8 Hz, suggests a β-configuration).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic & Aglycone Protons | Data not available in searched literature | ||
| Glucosyl Protons | Data not available in searched literature | ||
| H-1'' (Anomeric) | Expected ~4.5-5.5 | d | Expected ~7-8 |
| Note: A complete, tabulated ¹H NMR dataset for Moracin M-3'-O-glucopyranoside was not found in the searched literature. |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR spectra are recorded on the same NMR spectrometer as the ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Chemical shifts (δ) are reported in ppm.
Data Interpretation: The ¹³C NMR spectrum will show 20 distinct carbon signals, corresponding to the molecular formula. The signals can be assigned to the benzofuran rings, the phenyl substituent, and the six carbons of the glucose unit. The chemical shift of the anomeric carbon (C-1'') is particularly diagnostic, typically appearing around 100-105 ppm.
| Carbon | Chemical Shift (δ, ppm) |
| Aglycone Carbons | Data not available in searched literature |
| Glucosyl Carbons | Data not available in searched literature |
| C-1'' (Anomeric) | Expected ~100-105 |
| Note: A complete, tabulated ¹³C NMR dataset for Moracin M-3'-O-glucopyranoside was not found in the searched literature. |
2D NMR Spectroscopy
Two-dimensional NMR experiments (COSY, HSQC, HMBC) are essential for establishing the connectivity between atoms and confirming the final structure.
Experimental Protocols:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is particularly crucial for identifying the point of glycosylation.
Data Interpretation:
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COSY would confirm the spin systems within the aromatic rings and the glucose unit.
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HSQC would allow for the direct assignment of protonated carbons.
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HMBC is the key experiment for connecting the different fragments of the molecule. A crucial HMBC correlation would be observed between the anomeric proton (H-1'') of the glucose and the C-3' carbon of the Moracin M aglycone, definitively establishing the 3'-O-glycosidic linkage.
Elucidation Workflow and Structural Confirmation
The logical process of elucidating the structure of Moracin M-3'-O-glucopyranoside is a stepwise integration of data from various analytical techniques.
Chemical Structure and Key Features
The elucidated structure reveals a complex molecule with several key functional groups that are important for its biological activity.
